2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile
Description
This compound is a pyrimidine derivative featuring a 6-oxopyrimidinone core substituted with ethyl, methyl, and methylthio groups, along with an acetonitrile moiety at the 2-position. The compound’s synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group interconversion, as seen in analogous pathways described in patent literature .
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-(5-ethyl-4-methyl-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3OS/c1-4-8-7(2)12-10(15-3)13(6-5-11)9(8)14/h4,6H2,1-3H3 |
InChI Key |
UJAGBDWMJNIOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC#N)SC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent functional group modifications to introduce the nitrile group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring structure allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis of key pyrimidine derivatives is provided below:
Key Observations :
- Electrophilic Reactivity : The nitrile group in the target compound enhances electrophilicity compared to ester or Boc-protected analogues, making it more reactive in nucleophilic substitution or cycloaddition reactions .
- Lipophilicity : The acetonitrile substituent reduces lipophilicity (LogP ~1.8) relative to ethyl ester (LogP ~2.3) or Boc-protected derivatives (LogP ~3.1), which may influence bioavailability in drug design .
- Synthetic Utility : Unlike compound 200 , which requires Boc protection for stability, the target compound’s methylthio group provides inherent stability under basic conditions, streamlining synthetic workflows .
Functional Group Impact
- Methylthio Group : Common in all three compounds, this group acts as a leaving group in substitution reactions. However, its reactivity varies with adjacent substituents; e.g., the nitrile in the target compound may stabilize transition states via electron withdrawal .
- Nitrile vs. Ester : The nitrile’s stronger electron-withdrawing nature (vs. ethyl ester) increases the pyrimidine ring’s electrophilicity, favoring interactions with biological targets like kinase ATP-binding pockets .
Medicinal Chemistry
The target compound’s nitrile group mimics carbonyl bioisosteres, enabling its use in protease or kinase inhibitor design. In contrast, compound 1 (ethyl ester derivative) is more suited for prodrug strategies due to esterase-mediated hydrolysis .
Biological Activity
2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile, with the CAS number 799801-37-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₃N₃OS
- Molecular Weight : 223.29 g/mol
- SMILES : CCC1=C(N=C(N(C1=O)CC#N)SC)C
- InChIKey : UJAGBDWMJNIOBH-UHFFFAOYSA-N
Biological Activity Overview
Research on the biological activity of this compound indicates several promising effects, particularly in the fields of oncology and neuroprotection. The following sections detail specific areas of activity.
Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile in cancer treatment. In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HEK293 (human embryonic kidney) and SHSY5Y (human neuroblastoma).
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.
A study reported that treatment with this compound resulted in a significant reduction in cell viability when exposed to chemotherapeutic agents like doxorubicin and cisplatin, suggesting a potential role as an adjuvant therapy in cancer treatment .
Neuroprotective Effects
The neuroprotective properties of this compound were evaluated through its effects on neuronal cell lines. The findings suggest that:
- Cytoprotection : It protects against oxidative stress-induced cell death.
- Synergistic Effects : When combined with certain chemotherapeutics, it enhances cell survival rates compared to treatments with chemotherapeutics alone.
In one experiment, the presence of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile improved the survival rate of SHSY5Y cells exposed to doxorubicin from 78.9% (doxorubicin alone) to 112.4% when combined with the compound .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
In a controlled study, varying concentrations of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile were administered to HEK293 cells alongside doxorubicin. The results indicated:
- 24 hours incubation : Cell survival increased significantly with the addition of the compound.
- 48 hours incubation : Continued improvement in cell viability was observed, reinforcing its potential as a protective agent against cytotoxic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
